molecular formula C9H12Cl3N B6278345 [2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride CAS No. 52516-07-1

[2-(3,4-dichlorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B6278345
CAS No.: 52516-07-1
M. Wt: 240.6
InChI Key:
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Description

2-(3,4-dichlorophenyl)ethylamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine chain. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)ethylamine hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 2-(3,4-dichlorophenyl)ethylamine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted phenethylamines

Scientific Research Applications

Chemistry: In chemistry, 2-(3,4-dichlorophenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in biological research to study its effects on various biological systems. It is often used as a reference compound in pharmacological studies to understand its interaction with biological targets.

Medicine: In medicine, 2-(3,4-dichlorophenyl)ethylamine hydrochloride is investigated for its potential therapeutic effects. It is studied for its potential use in treating various medical conditions, including neurological disorders and psychiatric conditions.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

  • 2-(3,4-dimethoxyphenyl)ethylamine hydrochloride
  • 2-(4-chlorophenyl)ethylamine hydrochloride
  • 2-(3,4-dimethylphenyl)ethylamine hydrochloride

Comparison: Compared to similar compounds, 2-(3,4-dichlorophenyl)ethylamine hydrochloride is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other phenethylamine derivatives. The presence of chlorine atoms can enhance the compound’s lipophilicity, potentially affecting its ability to cross biological membranes and interact with molecular targets.

Properties

CAS No.

52516-07-1

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6

Purity

95

Origin of Product

United States

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